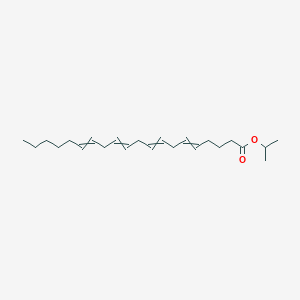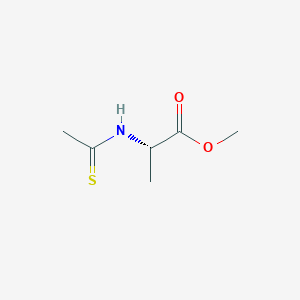
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt, commonly known as Ap4A, is a naturally occurring molecule that is involved in various biological processes. It was first discovered in the late 1960s and has since been the subject of extensive research. Ap4A is a dinucleotide consisting of two adenosine monophosphate (AMP) molecules joined by a pyrophosphate bond.
Mécanisme D'action
The mechanism of action of Ap4A is complex and not fully understood. It is known to interact with a variety of proteins, including ion channels, enzymes, and transcription factors. Ap4A has been shown to modulate the activity of these proteins by binding to specific sites and inducing conformational changes. It has also been shown to activate certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
Ap4A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase intracellular calcium levels, modulate neurotransmitter release, and regulate ion channel activity. Ap4A has also been shown to induce DNA repair and regulate gene expression. In addition, it has been implicated in the regulation of immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ap4A has several advantages for lab experiments, including its stability and ease of synthesis. It is also readily available from commercial sources. However, there are some limitations to working with Ap4A. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects can be cell type-specific, which can complicate experimental design.
Orientations Futures
There are several future directions for Ap4A research. One area of interest is its potential as a therapeutic target. Ap4A has been shown to be involved in various disease processes, including cancer and cardiovascular disease. Identifying specific targets for Ap4A modulation could lead to the development of novel therapies. Another area of interest is its potential as a diagnostic marker. Ap4A levels have been shown to be altered in certain disease states, suggesting that it could be used as a biomarker for disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of Ap4A and its effects on different cell types and tissues. This could lead to a more complete understanding of its role in various biological processes.
Méthodes De Synthèse
Ap4A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of adenosine monophosphate with periodate oxidized sodium salt, while enzymatic synthesis involves the action of specific enzymes that catalyze the formation of Ap4A from P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt. The enzymatic synthesis of Ap4A is more commonly used in research due to its higher yield and specificity.
Applications De Recherche Scientifique
Ap4A has been shown to be involved in various biological processes, including cell signaling, DNA repair, and immune response. It has also been implicated in the regulation of ion channels and neurotransmitter release. Ap4A has been studied in a variety of contexts, including cancer research, cardiovascular disease, and neurodegenerative disorders. Its potential as a therapeutic target or diagnostic marker is currently being explored.
Propriétés
Numéro CAS |
112968-03-3 |
|---|---|
Nom du produit |
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt |
Formule moléculaire |
C20H24N10NaO19P4 |
Poids moléculaire |
855.3 g/mol |
InChI |
InChI=1S/C20H24N10O19P4.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)45-11(1-31)5-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-6-12(2-32)46-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26); |
Clé InChI |
HIWCMWPDMKCOGN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
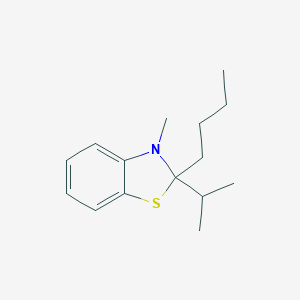
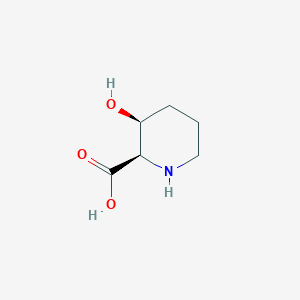
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

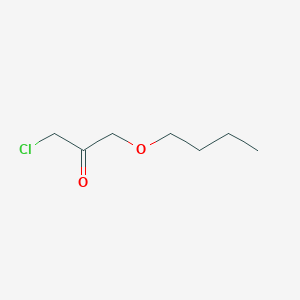
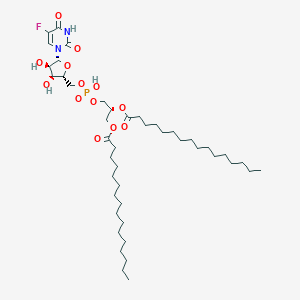
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
